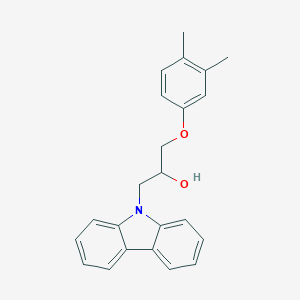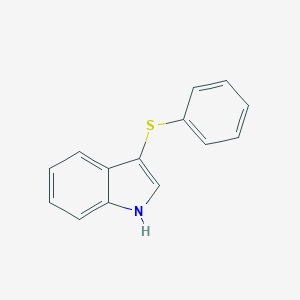![molecular formula C12H10N2 B184361 1-methyl-5H-pyrido[4,3-b]indole CAS No. 147057-12-3](/img/structure/B184361.png)
1-methyl-5H-pyrido[4,3-b]indole
Overview
Description
1-Methyl-5H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C12H10N2 . It is also known by other names such as 5-Methyl-5H-pyrido[4,3-b]indole and 3-Amino-1-methyl-5H-pyrido[4,3-b]indole .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, 3-Amino-1-methyl-5H-pyrido[4,3-b]indole has been synthesized as part of a collection of unique chemicals . Other studies have explored the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The average mass is 182.221 Da and the monoisotopic mass is 182.084396 Da .Chemical Reactions Analysis
Research has shown that this compound and its derivatives can undergo various chemical reactions. For example, 3-Amino-1-methyl-5H-pyrido[4,3-b]indole has been found to inhibit type A and B monoamine oxidases . Another study reported the reaction of 1,2,3,4-tetrahydro-2,5-dimethyl-5H-pyrido[4,3-b]indole with toluene-p-sulphonyl azide .Scientific Research Applications
Analytical Methodologies in Food Chemistry
1-Methyl-5H-pyrido[4,3-b]indole has been studied in the context of food chemistry. A novel method involving supercritical fluid extraction–capillary electrophoresis for the quantification of non-polar heterocyclic amines, including this compound, in meat samples has been developed. This methodology offers a sensitive and selective way to analyze these compounds in food items (de Andrés et al., 2010).
Pharmacological Properties
Research has also explored the pharmacological properties of derivatives of this compound. Compounds in this category have shown a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and other properties, indicating potential medicinal applications (Ivanov et al., 2001).
Synthesis and Characterization
The compound has been a focus in studies related to synthetic chemistry. For instance, new methods for the synthesis of 5H-pyrido[4,3-b]indole derivatives have been developed, demonstrating the synthetic accessibility of various derivatives of these heterocycles (Settimo et al., 2000). This research is crucial for understanding the compound's chemical properties and potential applications in various fields.
Cancer Research
In cancer research, certain derivatives like 3-amino-1,4-dimethyl-5H pyrido[4,3-b]indole have been studied for their mutagenic properties and potential carcinogenic effects in rat liver (Ishikawa et al., 2004). Understanding these effects is critical for assessing the risks associated with exposure to these compounds.
Electrochemical Studies
Electrochemical studies have also been conducted on 1-methyl-9H-pyrido[3,4-b]indole (a similar compound), investigating its role as a corrosion inhibitor for steel in acidic environments. This research has implications for industrial applications where corrosion prevention is crucial (Lebrini et al., 2010).
Future Directions
The future directions for research on 1-methyl-5H-pyrido[4,3-b]indole could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety. Additionally, more research is needed to fully understand its physical and chemical properties. As this compound and its derivatives have been found in many cooked foods , understanding its impact on human health is of great importance.
Properties
IUPAC Name |
1-methyl-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-9-4-2-3-5-10(9)14-11(12)6-7-13-8/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLAKNJXZFOMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933022 | |
| Record name | 1-Methyl-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147057-12-3 | |
| Record name | 1-Methyl-5H-pyrido(4,3-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147057123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

